molecular formula C11H7NO3 B13090104 5-Nitro-1-naphthaldehyde CAS No. 6639-35-6

5-Nitro-1-naphthaldehyde

Cat. No.: B13090104
CAS No.: 6639-35-6
M. Wt: 201.18 g/mol
InChI Key: JYJDWOKNSHADGZ-UHFFFAOYSA-N
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Description

5-Nitro-1-naphthaldehyde is an organic compound that belongs to the class of nitroaromatic aldehydes It is characterized by a naphthalene ring substituted with a nitro group at the 5-position and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-1-naphthaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-naphthaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 5-position .

Another method involves the oxidation of 5-nitro-1-naphthylmethanol using oxidizing agents such as chromium trioxide or potassium permanganate. This method provides an alternative route to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols.

Major Products Formed

    Reduction: 5-Amino-1-naphthaldehyde.

    Oxidation: 5-Nitro-1-naphthoic acid.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-1-naphthaldehyde involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These reactions enable the compound to interact with biological molecules and potentially modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-naphthaldehyde: Similar structure but with a chloro group instead of a nitro group.

    1-Naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-naphthaldehyde: Similar but with the aldehyde group at the 2-position.

Uniqueness

5-Nitro-1-naphthaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

6639-35-6

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

5-nitronaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H7NO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-7H

InChI Key

JYJDWOKNSHADGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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